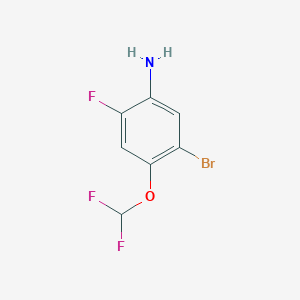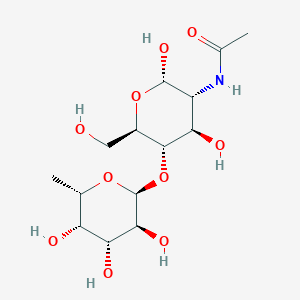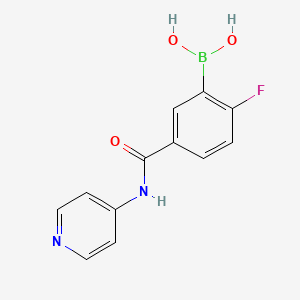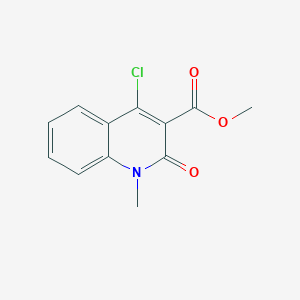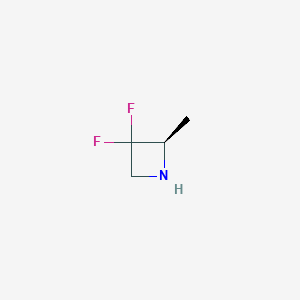
(R)-3,3-Difluoro-2-methylazetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3-Difluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of two fluorine atoms and a methyl group attached to the azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Difluoro-2-methyl-azetidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted azetidine or a related compound.
Fluorination: Introduction of fluorine atoms is achieved using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often include low temperatures and anhydrous solvents to prevent side reactions.
Methylation: The methyl group is introduced using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2R)-3,3-Difluoro-2-methyl-azetidine may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-3,3-Difluoro-2-methyl-azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into simpler ones, such as reducing ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted azetidines.
Scientific Research Applications
(2R)-3,3-Difluoro-2-methyl-azetidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2R)-3,3-Difluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-3,3-Difluoro-2-ethyl-azetidine: Similar structure with an ethyl group instead of a methyl group.
(2R)-3,3-Difluoro-2-phenyl-azetidine: Contains a phenyl group, offering different electronic and steric properties.
(2R)-3,3-Difluoro-2-propyl-azetidine: Features a propyl group, affecting its lipophilicity and reactivity.
Uniqueness
(2R)-3,3-Difluoro-2-methyl-azetidine is unique due to its specific combination of fluorine atoms and a methyl group, which confer distinct physicochemical properties. These properties include enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets compared to its analogs.
Properties
Molecular Formula |
C4H7F2N |
|---|---|
Molecular Weight |
107.10 g/mol |
IUPAC Name |
(2R)-3,3-difluoro-2-methylazetidine |
InChI |
InChI=1S/C4H7F2N/c1-3-4(5,6)2-7-3/h3,7H,2H2,1H3/t3-/m1/s1 |
InChI Key |
KKGBXWWINMKIKP-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1C(CN1)(F)F |
Canonical SMILES |
CC1C(CN1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


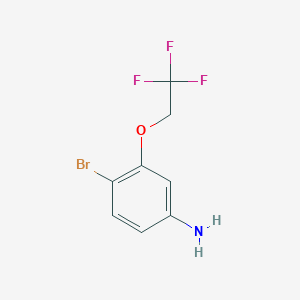
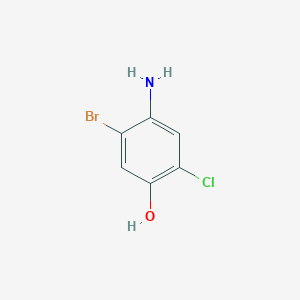
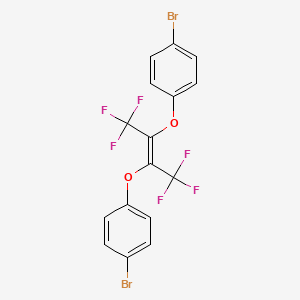
![2-[(4-Methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B12851891.png)
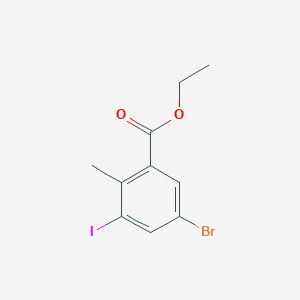

![2-({[(2-Amino-2-oxoethyl)thio]methyl}thio)acetamide](/img/structure/B12851903.png)
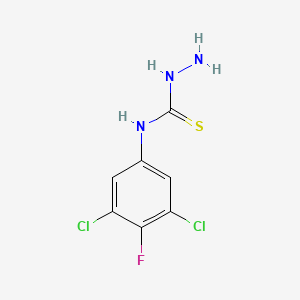

![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
